2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane is a chemical compound with the molecular formula C15H27N3O6. It is characterized by the presence of azido and dioxane groups, making it a versatile reagent in organic synthesis and click chemistry .
Mechanism of Action
Target of Action
Azides are generally known to react with alkynes in the presence of a copper catalyst to form triazoles, a reaction known as the huisgen cycloaddition . This reaction is widely used in bioconjugation and drug discovery .
Mode of Action
The compound, being an azide, is likely to participate in click chemistry reactions, specifically the Huisgen 1,3-dipolar cycloaddition . This reaction involves the reaction of an azide (like our compound) with a terminal alkyne to form a 1,2,3-triazole . This reaction is often catalyzed by copper(I), which increases the rate of the reaction and favors the formation of 1,4-regioisomers .
Biochemical Pathways
They are often used in the synthesis of pharmaceuticals and bioactive compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive species could influence the compound’s action, efficacy, and stability. For instance, the compound should be stored at a temperature between 0-10°C and should avoid heat . Furthermore, the presence of copper(I) ions can catalyze its reaction with alkynes .
Preparation Methods
The synthesis of 2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane typically involves the reaction of 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane with an azide source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature to slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with primary amines to form amides.
Click Chemistry: The compound is commonly used in click chemistry, particularly in azide-alkyne cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane has several applications in scientific research:
Comparison with Similar Compounds
Similar compounds to 2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane include:
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azido compound used in diazo transfer reactions.
2-Azido-1,3-dioxane derivatives: Compounds with similar dioxane structures but different functional groups.
Compared to these compounds, this compound is unique due to its dual dioxane groups, which provide additional stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
5-[2-azido-3-[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propoxy]-2,2-dimethyl-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O6/c1-14(2)21-7-12(8-22-14)19-5-11(17-18-16)6-20-13-9-23-15(3,4)24-10-13/h11-13H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDVYWOIFHYEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)OCC(COC2COC(OC2)(C)C)N=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.